6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) typically involves the glycosylation of D-glucose with sialic acid derivatives under controlled conditions. The reaction is catalyzed by glycosyltransferases, which facilitate the transfer of the sialic acid moiety to the glucose molecule. The reaction conditions, including temperature, pH, and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of 6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary glycosyltransferases and other enzymes required for the synthesis of the compound. The fermentation process is followed by purification steps, including chromatography and crystallization, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The sialic acid moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include sialylated derivatives, carboxylic acids, and alcohols, depending on the type of reaction and the reagents used .

Scientific Research Applications

6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) involves its interaction with specific molecular targets, such as cell surface receptors and enzymes. The sialic acid moiety plays a crucial role in these interactions, mediating binding and recognition processes. The compound can modulate various cellular pathways, including signal transduction and immune responses .

Comparison with Similar Compounds

Similar Compounds

6-Sialyl-D-lactose Sodium Salt: Another sialylated sugar with similar properties and applications.

3-Sialyl-D-glucose Sodium Salt: A structural isomer with the sialic acid moiety attached at a different position.

Uniqueness

6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) is unique due to its specific glycosylation pattern and the presence of both alpha and beta anomers.

Biological Activity

6-Sialyl-D-glucose sodium salt, also known as 6'-sialyllactose (6'-SL), is a sialylated trisaccharide composed of D-glucose, D-galactose, and N-acetylneuraminic acid (NANA). This compound is a significant component of human milk oligosaccharides (HMOs) and has garnered attention for its biological activities, particularly in relation to immune modulation, gut health, and potential therapeutic applications.

Chemical Structure and Composition

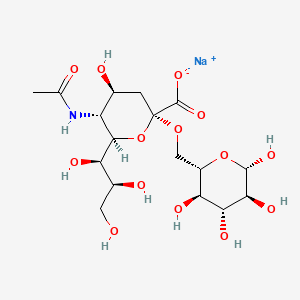

The chemical structure of 6'-SL can be represented as:

The molecular mass is approximately 655.53 Da. The compound exists in both alpha and beta anomeric forms, with the predominant linkage being α-(2→6) between N-acetyl-D-neuraminic acid and D-galactose, which is linked by a β-(1→4) bond to D-glucose .

Biological Activities

1. Immune Modulation

- Mechanism : 6'-SL has been shown to enhance immune responses by modulating the activity of immune cells. It can influence the expression of adhesion molecules on leukocytes, facilitating their migration to sites of inflammation.

- Research Findings : A study demonstrated that 6'-SL promotes the differentiation of T cells into regulatory T cells, which are crucial for maintaining immune tolerance and preventing autoimmune diseases .

2. Gut Health

- Prebiotic Effects : 6'-SL acts as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli. This modulation of gut microbiota is essential for maintaining intestinal health and function.

- Clinical Studies : In clinical trials involving infants fed formula supplemented with HMOs including 6'-SL, researchers observed improved gut microbiota profiles and reduced incidence of gastrointestinal infections .

3. Neuroprotective Effects

- Cognitive Function : Emerging research suggests that sialylated compounds like 6'-SL may play a role in neurodevelopment and cognitive function. Sialic acids are known to be involved in neuronal plasticity and synaptic function.

- Case Studies : Animal models have shown that supplementation with sialylated oligosaccharides can enhance cognitive performance and memory retention .

Safety Profile

The safety of 6'-SL has been evaluated in various studies. Regulatory assessments have concluded that it is safe for consumption as part of food products, including infant formulas. The compound has undergone rigorous testing for potential toxicity, including bacterial reverse mutation tests and in vitro mammalian cell micronucleus tests, yielding no adverse effects .

Comparative Data Table

| Parameter | Value/Description |

|---|---|

| Chemical Formula | C23H38NO19Na |

| Molecular Mass | 655.53 Da |

| Main Components | D-glucose, D-galactose, N-acetylneuraminic acid (NANA) |

| Prebiotic Activity | Promotes growth of beneficial gut bacteria |

| Immune Modulation | Enhances T cell differentiation |

| Neuroprotective Potential | Supports cognitive function in animal models |

| Safety Assessment | Safe for consumption; no adverse effects reported |

Properties

Molecular Formula |

C17H28NNaO14 |

|---|---|

Molecular Weight |

493.4 g/mol |

IUPAC Name |

sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[[(2S,3R,4R,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C17H29NO14.Na/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6-,7-,8-,9+,10+,11-,12+,13-,14+,15-,17-;/m0./s1 |

InChI Key |

GMOJVOSMCFEVIZ-CPIRJENJSA-M |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)[O-])OC[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)O)O)O)O)O.[Na+] |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)O)O)O)O)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.